molecular formula C22H17ClFN7O3 B449301 N-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

N-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

Cat. No.: B449301
M. Wt: 481.9g/mol
InChI Key: MYSUJFBBHDRHSX-YCPBAFNGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide is a complex organic compound that features a combination of pyrazole and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide typically involves multiple steps:

    Formation of the pyrazole core: This can be achieved by reacting 2-chloro-6-fluorobenzyl chloride with phenylhydrazine under basic conditions to form 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole.

    Methylene bridge formation: The pyrazole derivative is then reacted with formaldehyde to introduce the methylene bridge.

    Hydrazide formation: The final step involves the reaction of the intermediate with 4-nitro-1H-pyrazole-1-acetic acid hydrazide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro and fluoro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized pyrazole derivatives.

Scientific Research Applications

N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Pharmaceuticals: The compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole
  • N-[1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-N-ethylamine
  • 1-(2-chloro-6-fluorobenzyl)piperazine

Uniqueness

N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H17ClFN7O3

Molecular Weight

481.9g/mol

IUPAC Name

N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C22H17ClFN7O3/c23-19-7-4-8-20(24)18(19)13-30-11-16(22(28-30)15-5-2-1-3-6-15)9-25-27-21(32)14-29-12-17(10-26-29)31(33)34/h1-12H,13-14H2,(H,27,32)/b25-9+

InChI Key

MYSUJFBBHDRHSX-YCPBAFNGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CN3C=C(C=N3)[N+](=O)[O-])CC4=C(C=CC=C4Cl)F

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CN3C=C(C=N3)[N+](=O)[O-])CC4=C(C=CC=C4Cl)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CN3C=C(C=N3)[N+](=O)[O-])CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.